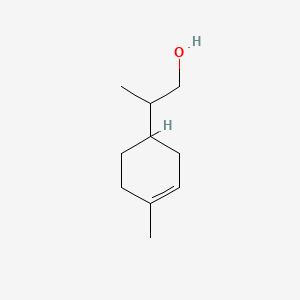
Bismuth aluminate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is known for its high chemical stability, especially in hydrogen atmospheres, and does not undergo any phase transition until 1080°C . This compound is part of the mullite-type structures, which are known for their technical applications as oxygen-ion conductors or mixed ionic–electronic conductors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bismuth aluminate can be synthesized using various methods, with the sol-gel method being one of the most common. This method involves the polymerization of an alkoxide through hydrolysis and condensation, followed by gelation and heat treatment under suitable conditions . For instance, pure this compound nanoparticles have been successfully synthesized using a novel sol-gel method with bismuth nitrate, aluminum nitrate nonahydrate, and starch . Starch acts as a capping agent, reducing agent, and natural template in this synthesis process .
Industrial Production Methods: In industrial settings, the production of this compound often involves high-temperature solid-state reactions. This method typically requires the mixing of bismuth oxide and aluminum oxide powders, followed by calcination at high temperatures to form the desired compound .
Chemical Reactions Analysis
Types of Reactions: Bismuth aluminate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the photocatalytic degradation of dyes results in the formation of smaller, less harmful organic molecules .
Scientific Research Applications
Bismuth aluminate has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which bismuth aluminate exerts its effects is primarily through its photocatalytic activity. When exposed to ultraviolet light, this compound generates electron-hole pairs that can participate in redox reactions. These reactions lead to the degradation of organic pollutants and the generation of reactive oxygen species, which can further react with contaminants . The molecular targets and pathways involved in these processes include the adsorption of pollutants on the catalyst surface, followed by their oxidation or reduction .
Comparison with Similar Compounds
- Bismuth gallate (Bi₂Ga₄O₉)
- Bismuth ferrite (Bi₂Fe₄O₉)
Comparison: Bismuth aluminate is unique due to its high chemical stability and lack of phase transition until 1080°C . Compared to bismuth gallate and bismuth ferrite, this compound exhibits superior stability in hydrogen atmospheres, making it more suitable for applications in fuel cells . Additionally, its photocatalytic properties are particularly effective in the degradation of organic pollutants, which is not as prominent in the other compounds .
Properties
CAS No. |
12250-51-0 |
|---|---|
Molecular Formula |
AlBiO3 |
Molecular Weight |
283.960118 |
Synonyms |
Aluminum bismuth oxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Pentasodium 4-[[4-[(3,6-disulfonato-1-naphthyl)azo]-7-sulfonato-1-naphthyl]azo]-3-hydroxynaphthalene-2,7-disulfonate](/img/structure/B1143626.png)
![5-[(7-Amino-1-hydroxy-3-sodiooxysulfonyl-2-naphthalenyl)azo]-8-[[4-(phenylazo)-6-sodiooxysulfonyl-1-naphthalenyl]azo]-2-naphthalenesulfonic acid sodium salt](/img/structure/B1143627.png)

